Iosulamide

Description

Historical Context of Iosulamide in Scientific Inquiry

Academic research into this compound began with its identification and investigation primarily as a medical imaging agent. Early scientific inquiry, dating back to the early 1980s, focused on its efficacy and tolerance as an X-ray contrast medium medkoo.com. Studies conducted during this period aimed to understand its behavior within biological systems for diagnostic purposes, particularly in procedures like intravenous cholangiocholecystography medkoo.com. Researchers evaluated its ability to enhance visualization in X-ray imaging and assessed its acceptance in human subjects medkoo.com. This initial phase of research was driven by the need for effective contrast agents in diagnostic radiology.

Evolution of Research Perspectives on this compound as a Triiodobenzoic Acid Derivative

This compound is recognized chemically as a derivative of triiodobenzoic acid medkoo.com. The broader class of triiodobenzoic acid derivatives has been a subject of scientific interest beyond medical imaging. For instance, 2,3,5-triiodobenzoic acid (TIBA) has been studied for its effects on plant growth as an auxin transport inhibitor nih.gov. Research on other triiodobenzoic acid derivatives has also explored their metabolic pathways and excretion in biological systems nih.gov. The perspective on this compound, while initially centered on its contrast properties, is situated within this larger chemical family, which has diverse biological interactions that could potentially be explored in fundamental research. The investigation into related compounds for effects like inducing cell death in tumor cells suggests an evolving understanding of the potential bioactivities of this chemical class nih.gov.

Current State of Fundamental Research on this compound

Fundamental research seeks to expand knowledge without necessarily having immediate practical goals parisbraininstitute.orgindiabioscience.org. For this compound, current publicly available information on fundamental research specifically focused on its intrinsic chemical properties or exploring entirely new, non-contrast applications appears limited in the provided search results. However, the ongoing fundamental research into other triiodobenzoic acid derivatives, such as studies on their cellular mechanisms and interactions nih.govresearchgate.net, indicates a continued academic interest in this class of compounds. While direct studies on this compound in these specific fundamental areas were not prominently found, the research landscape for its parent chemical class suggests potential avenues for future fundamental inquiry into this compound itself, exploring its basic chemical reactivity, physical properties, or previously uncharacterized biological interactions at a mechanistic level.

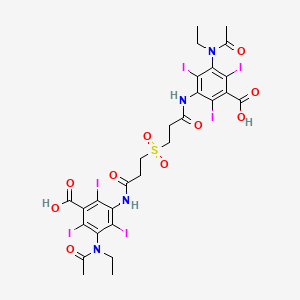

Structure

2D Structure

Properties

IUPAC Name |

3-[acetyl(ethyl)amino]-5-[3-[3-[3-[acetyl(ethyl)amino]-5-carboxy-2,4,6-triiodoanilino]-3-oxopropyl]sulfonylpropanoylamino]-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28I6N4O10S/c1-5-37(11(3)39)25-19(31)15(27(43)44)17(29)23(21(25)33)35-13(41)7-9-49(47,48)10-8-14(42)36-24-18(30)16(28(45)46)20(32)26(22(24)34)38(6-2)12(4)40/h5-10H2,1-4H3,(H,35,41)(H,36,42)(H,43,44)(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKKEKFKXIOSIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(C(=C(C(=C1I)NC(=O)CCS(=O)(=O)CCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)N(CC)C(=O)C)I)I)C(=O)O)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28I6N4O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

76874-89-0 (di-hydrochloride salt) | |

| Record name | Iosulamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00177786 | |

| Record name | Iosulamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1374.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-04-1 | |

| Record name | 3,3′-[Sulfonylbis[(1-oxo-3,1-propanediyl)imino]]bis[5-(acetylethylamino)-2,4,6-triiodobenzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23205-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iosulamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iosulamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iosulamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOSULAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP251KPI8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Chemical Modifications of Iosulamide

Synthetic Pathways and Methodologies for Iosulamide Elucidation

Information directly detailing the specific synthetic pathways and methodologies for the complete synthesis of this compound is not extensively available in the provided search results. However, its structure as a bis-benzoic analogue of metrizoate suggests that synthetic routes would likely involve the functionalization of iodinated benzoic acid derivatives and the formation of amide and sulfonyl linkages. hodoodo.com The synthesis of contrast agents like this compound typically involves multi-step organic synthesis procedures.

Precursor Compounds and Reaction Mechanisms in this compound Synthesis

While specific precursors for this compound synthesis are not explicitly listed, the structure indicates that key precursors would include iodinated aromatic rings, an ethylenediamine (B42938) or similar linker, and a sulfonyl-containing component. The formation of amide bonds is a common reaction in organic synthesis, often involving activated carboxylic acids or acyl halides reacting with amines. The sulfonyl group is likely introduced through reactions involving sulfuryl chloride or sulfonic acids. General reaction mechanisms in organic synthesis, such as amidation and sulfonation, would be involved in assembling the this compound molecule. frontiersin.orgbeilstein-journals.orgucc.iemdpi.com

Derivatization Strategies for this compound Analogues

Derivatization of contrast agents like this compound can be explored to modify their properties, such as solubility, targeting, or imaging characteristics.

Chemical Conjugation Techniques for this compound-Based Constructs

Chemical conjugation techniques can be applied to link this compound or its derivatives to other molecules, such as targeting agents or polymers. google.comgoogle.comgoogle.com This can involve forming covalent bonds between functional groups on this compound and complementary groups on the molecule to be conjugated. Common conjugation chemistries include amide coupling, click chemistry, or reactions involving activated esters, amines, or thiols. google.comgoogle.com

Functionalization of this compound for Targeted Applications

Functionalization of this compound involves introducing specific chemical groups to the molecule to impart new properties or enable targeted delivery. This could involve modifying the carboxylic acid groups, amine groups, or other parts of the molecule. dcchemicals.com For targeted applications, this compound could be functionalized with ligands that bind to specific receptors or tissues. google.comgoogle.com

Exploration of Novel this compound Derivatives

The development of novel this compound derivatives would involve structural modifications to the core molecule. This could include altering the substituents on the benzoic acid rings, modifying the linker region, or changing the nature of the acyl or sulfonyl groups. The goal of exploring novel derivatives is often to improve efficacy, reduce toxicity, or enhance imaging properties.

Preclinical Pharmacological and Mechanistic Investigations of Iosulamide

In Vitro Studies of Iosulamide’s Cellular Interactions

In vitro studies are essential for examining the direct interactions of a compound with cells in a controlled environment. These studies can reveal how this compound interacts with different cell types, potentially influencing cellular processes or signaling pathways. Research into cellular interactions often employs techniques such as co-culture systems to mimic the complex environment found in tissues and organs, allowing for the study of communication and interactions between different cell populations. mdpi.comnih.gov For instance, co-culture experiments can demonstrate how different cell types interact through direct contact or the exchange of soluble factors. mdpi.comnih.govfrontiersin.org While specific detailed findings on this compound's in vitro cellular interactions were not extensively detailed in the search results, the general principles of such studies involve assessing parameters like cell viability, proliferation, and the modulation of cellular functions upon exposure to the compound. mdpi.comnih.gov Understanding these initial cellular responses is a foundational step in elucidating a compound's potential mechanisms of action.

Mechanisms of Action of this compound in Biological Systems (Non-Human Models)

Investigating the mechanisms of action of this compound in non-human biological systems provides crucial insights into how the compound exerts its effects. This involves understanding how this compound is handled by cells and the body, as well as its specific molecular targets.

Cellular uptake refers to the process by which a substance enters a cell, while intracellular disposition describes its fate within the cell, including its localization, metabolism, and excretion. The mechanisms of cellular uptake can vary, involving processes such as endocytosis (including macropinocytosis, clathrin-mediated, and caveolae-mediated endocytosis) or non-endocytic pathways. nih.govdovepress.comrsc.org Studies on cellular uptake often assess the energy dependence of the process and the specific pathways involved using inhibitors. dovepress.com The hydrophobicity of a compound can influence its cellular internalization. rsc.org Once inside the cell, the intracellular disposition of a compound determines its interaction with intracellular components and its potential effects. For some compounds, accumulation within lysosomes or degradation can occur. nih.govdovepress.com While specific data on the cellular uptake and intracellular disposition of this compound were not prominently featured in the search results, these are critical aspects typically explored in preclinical mechanistic studies to understand how the compound reaches its site of action or is processed within the body.

Molecular target engagement refers to the interaction of a compound with its specific molecular target, typically a protein, which mediates its pharmacological effect. vipergen.commdpi.com For contrast agents like this compound, the primary mechanism of action relates to their ability to attenuate X-rays, which is due to the presence of heavy atoms like iodine in their structure. medkoo.comncats.io Unlike many therapeutic drugs that interact with specific receptors or enzymes to modulate biological pathways, the mechanism of action for contrast agents is primarily physical, based on their radio-opacity and distribution within the body. ncats.io

Ligand-binding dynamics describe the kinetics and thermodynamics of the interaction between a compound (ligand) and its target. nih.govnih.gov While this compound's function as a contrast agent doesn't involve classical receptor binding in the therapeutic sense, its distribution and retention in specific tissues or organs are crucial for its imaging properties. This distribution is influenced by factors such as protein binding in the blood and interactions with cellular or extracellular components in target tissues. ncats.io Studies on ligand binding often involve techniques to identify binding sites and characterize the affinity and kinetics of the interaction. vipergen.commdpi.comnih.gov Although the search results did not provide detailed data on specific molecular targets or binding dynamics for this compound beyond its inherent radio-opacity and distribution characteristics, such investigations would typically involve assessing its interaction with plasma proteins and potentially components within the organs it is designed to opacify.

Cellular Uptake and Intracellular Disposition of this compound

Comparative Preclinical Pharmacodynamics of this compound with Related Compounds in Animal Models

Pharmacodynamics (PD) studies examine the effects of a drug on the body, including the relationship between drug concentration and its effects. alimentiv.comals.net Preclinical PD studies in animal models are vital for evaluating a compound's efficacy and understanding its effects in a complex biological system before human trials. alimentiv.comals.netmdpi.compharmaron.comnih.gov Comparing the pharmacodynamics of this compound with related contrast agents, such as meglumine (B1676163) iodipamide (B1672019), can highlight its advantages and differences in terms of efficacy, distribution, and excretion. ncats.io

Organ-specific opacification is the basis for the use of contrast agents in medical imaging. The mechanism involves the selective accumulation or distribution of the contrast agent in particular organs or tissues, rendering them visible under imaging modalities like X-ray. For iodinated contrast agents like this compound, the opacification is directly related to the iodine content and its concentration in the target area. medkoo.comncats.io

Preclinical imaging research utilizes animal models to study how contrast agents are distributed and concentrated in different organs over time. This helps to determine the optimal timing for imaging and understand the mechanisms of uptake and excretion by specific organs. Studies comparing this compound with other agents, such as meglumine iodipamide, have shown differences in excretion patterns. This compound has been reported to be rapidly excreted compared to iodipamide, while providing comparable concentrations in bile. ncats.io This suggests a more efficient blood-to-bile clearance rate and a shorter blood half-life for this compound in animal models. ncats.io

Interactive Table 1: Comparative Excretion Profiles in Animal Models

| Compound | Excretion Rate | Blood Half-Life | Bile Concentration |

| This compound | Rapid | Shorter | Equal to Iodipamide |

| Meglumine Iodipamide | Slower | Longer | - |

Note: Data is based on comparative studies in mouse and rat models. ncats.io

Assessing physiological responses in animal models after administering a compound is a critical part of preclinical pharmacodynamic studies. This involves monitoring various bodily functions and parameters to detect any effects of the compound. For contrast agents, these studies would focus on responses related to their administration and distribution, such as effects on the cardiovascular system, renal function, and other relevant physiological parameters. nih.govfrontiersin.org

Preclinical Pharmacokinetic and Biodistribution Studies of Iosulamide

Absorption Profiles of Iosulamide in Non-Human Biological Systems

Distribution Kinetics of this compound in Animal Tissues and Organs

Studies in animals have investigated the distribution kinetics of this compound. Compared to iodipamide (B1672019), this compound demonstrates a more efficient blood to bile clearance rate and a shorter blood half-life. nih.govncats.io This pharmacokinetic profile contributes to lower circulating blood levels of this compound. nih.govncats.io

Time-Density Evaluation in Specific Organ Systems (e.g., Hepatic, Biliary)

This compound has been studied for its ability to visualize the liver parenchyma and the biliary tree, suggesting distribution to these specific organ systems. nih.govresearchgate.net Its pharmacokinetic profile, characterized by high liver clearance, may allow for visualization of the liver parenchyma with techniques like computerized axial tomography. nih.gov Studies in cats and monkeys have shown that this compound is a highly effective contrast agent for cholangiocholecystographic visualization, with speed and degree of opacification equivalent to that of iodipamide at equimolar doses. nih.gov While specific time-density data in hepatic and biliary systems are mentioned as part of imaging studies researchgate.netavma.org, detailed quantitative data tables on time-density evaluation were not found in the provided search results.

Tissue-Specific Accumulation and Clearance Patterns

The rapid blood-bile clearance of this compound suggests efficient removal from the bloodstream and distribution to the liver and biliary system for excretion. nih.govncats.io While the search results indicate distribution to tissues relevant for cholangiocholecystography nih.govresearchgate.net, detailed, quantitative data on tissue-specific accumulation and clearance patterns across a wide range of animal tissues were not extensively described. Biodistribution studies generally involve assessing the localization of a substance in various tissues over time appliedstemcell.comgd3services.comgoogle.com, and the rapid excretion profile of this compound implies limited long-term tissue accumulation.

Metabolic Pathways and Biotransformation of this compound in Preclinical Models

Information regarding the specific metabolic pathways and biotransformation of this compound in preclinical models is limited in the provided search results. Drug metabolism, or biotransformation, typically involves converting a drug into more water-soluble products to facilitate excretion bioivt.compharmacologycanada.org. These processes often occur in phases, involving various enzymes bioivt.compharmacologycanada.orgdrughunter.com. While the general concept of biotransformation in preclinical models is discussed in the context of drug development bioivt.compharmacologycanada.org, specific details on how this compound is metabolized were not found.

Excretion Patterns of this compound and its Metabolites in Animal Studies

Studies in animals have investigated the excretion patterns of this compound. These studies indicate that this compound is rapidly excreted compared to iodipamide. nih.govncats.io Excretion studies in animals are crucial for understanding how a drug and its metabolites are eliminated from the body, typically via urine, bile, and feces. biotechfarm.co.ilbioivt.com

Biliary Excretion Characteristics

Biliary excretion is a significant pathway for the elimination of this compound. Studies in animals have shown that this compound is rapidly excreted via both biliary and urinary pathways. nih.govncats.io Despite its rapid excretion, this compound provides equal concentrations in bile compared to iodipamide on an mg/ml bile basis. nih.govncats.io A more efficient blood to bile clearance rate for this compound likely contributes to its rapid total excretion. nih.govncats.io Experiments in dogs have shown that higher infusion rates of this compound result in greater urinary elimination without a corresponding increase in biliary excretion. nih.gov

Comparative Excretion Kinetics with Other Contrast Agents

Comparative studies have assessed the excretion kinetics of this compound against other contrast agents, such as iodipamide. These comparisons have revealed distinct differences in their elimination profiles. This compound has been shown to be excreted more rapidly than iodipamide in animal tests nih.gov. This faster excretion rate is associated with a shorter blood half-life for this compound compared to iodipamide nih.gov. The more efficient blood-to-bile clearance rate observed for this compound is suggested as a factor contributing to its lower circulating blood levels and consequently, its rapid total excretion when compared to iodipamide nih.gov. While both agents utilize biliary and urinary pathways, the kinetics of these processes appear to favor a more rapid clearance for this compound nih.govuni.lu.

Here is a summary of comparative excretion findings:

| Feature | This compound | Iodipamide | Source |

| Excretion Rate | Rapid | Less Rapid | nih.gov |

| Blood Half-Life | Shorter | Longer | nih.gov |

| Blood-to-Bile Clearance | More Efficient | Less Efficient | nih.gov |

| Excretion Pathways | Biliary, Urinary | Biliary, Urinary | nih.govuni.lu |

Advanced Analytical Methodologies for Iosulamide Characterization and Quantification

Chromatographic Techniques for Iosulamide Purity and Content Analysis

Chromatographic methods are fundamental in analytical chemistry for separating and analyzing complex mixtures. For this compound, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be applied, depending on the specific analytical need and the compound's properties.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a widely used technique for the analysis of non-volatile or thermally labile compounds, making it suitable for this compound, a relatively large and complex molecule. HPLC is particularly valuable for assessing the purity of this compound and quantifying its content in various samples. The method involves separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

HPLC analysis has been referenced in the context of analyzing reaction mixtures and assessing the purity of related compounds, where this compound or this compound meglumine (B1676163) are listed among other substances epo.orgjustia.comgoogleapis.com. For instance, HPLC analysis has been used to monitor reaction completion and purify peptides, with detection often performed using UV absorbance epo.orggoogleapis.comgoogleapis.com. Given this compound's structure, which includes chromophores (likely aromatic rings and carbonyl groups), UV detection at appropriate wavelengths (such as 260 nm or 220 nm, as seen in analyses of related substances) would be a common approach for its detection and quantification by HPLC googleapis.comgoogleapis.com. The choice of stationary phase (e.g., reversed-phase C18) and mobile phase composition (typically a mixture of water and organic solvents with potential buffer additives) would be optimized to achieve adequate separation of this compound from impurities and other components in a sample.

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. This compound, being a large, highly iodinated, and relatively polar molecule, is not inherently volatile without derivatization. While GC-MS has been mentioned for analyzing reaction mixtures in some contexts googleapis.com, its direct application for the analysis of underivatized this compound is less common compared to HPLC. If GC were to be used, it would likely require chemical derivatization to increase the volatility of this compound, which could add complexity to the analytical method. Therefore, HPLC is generally a more preferred chromatographic technique for the routine purity and content analysis of this compound.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques provide valuable information about the structure, identity, and concentration of this compound.

Mass Spectrometry (MS) for this compound and Metabolite Identification

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and structural information of a compound by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments. MS is crucial for confirming the identity of this compound and for identifying potential metabolites. The predicted molecular weight of this compound sodium is approximately 1373.5793 Da uni.lu.

MS can be coupled with chromatographic techniques like HPLC (HPLC-MS) to provide both separation and identification in a single analysis. This hyphenated technique is particularly useful for analyzing complex samples and identifying impurities or degradation products of this compound. Electrospray ionization (ESI) is a common ionization method for polar and thermolabile molecules like this compound, producing protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adducts uni.lu. MS can also provide fragmentation patterns that offer insights into the structural subunits of this compound, aiding in the identification of the parent compound and any related substances or metabolites. MS has been broadly mentioned as an analytical technique for ionizing chemical compounds and measuring their mass-to-charge ratios epo.org, and specifically for determining the mass of peptides in studies that also list this compound epo.orggoogleapis.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and spatial arrangement of atoms within a molecule. 1H NMR and 13C NMR are commonly used techniques that would provide characteristic spectra for this compound, allowing for confirmation of its chemical structure.

NMR spectroscopy has been referenced as an appropriate method for structural analysis in studies involving various compounds, including those where this compound is mentioned googleapis.comgoogle.com. While specific NMR data for this compound were not found in the immediate search results, the principles of NMR apply directly to its structural confirmation. Analysis of the chemical shifts, splitting patterns, and integration of signals in the 1H NMR spectrum would provide information about the different types of protons and their environments. The 13C NMR spectrum would reveal the different types of carbon atoms present. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, could further help in assigning signals and confirming the connectivity between atoms, providing a comprehensive understanding of the this compound structure.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative technique that measures the absorbance or transmission of light in the UV and visible regions of the electromagnetic spectrum. Compounds with chromophores absorb UV-Vis light at specific wavelengths, and this absorbance is directly proportional to their concentration (according to the Beer-Lambert Law).

As mentioned in the context of HPLC detection, UV-Vis spectrophotometry is applicable for the quantification of this compound due to the presence of chromophores in its structure googleapis.comgoogleapis.com. By measuring the absorbance of a solution of this compound at its maximum absorbance wavelength (λmax) in the UV region, its concentration can be determined using a calibration curve prepared with known concentrations of this compound standards. This method is relatively simple, fast, and cost-effective for routine quantification of this compound in suitable samples, provided there are no significant interferences from other components absorbing at the same wavelength. UV detection at 260 nm and 220 nm has been reported in analyses involving related substances googleapis.comgoogleapis.com.

Hyphenated Techniques in this compound Analytical Research (e.g., LC-MS/MS)

Hyphenated techniques, which combine two or more analytical methods, are powerful tools for obtaining detailed information about complex samples. The term "hyphenation" was introduced to describe the online coupling of a separation technique with one or more spectroscopic detection techniques, aiming for more information-rich detection for both identification and quantification compared to a single technique. ajpaonline.comhumanjournals.comiipseries.orgrjpn.org These techniques are essential for advanced characterization in various fields, including pharmaceutical analysis and the study of biomolecules. ajpaonline.comhumanjournals.comnumberanalytics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are prominent examples of hyphenated techniques widely used in analytical research. ajpaonline.comiipseries.orgrjpn.orgnumberanalytics.com LC-MS/MS combines the separation capabilities of liquid chromatography with the sensitive and selective mass analysis of tandem mass spectrometry. eag.combioxpedia.commeasurlabs.com This combination allows for the separation of complex mixtures by LC, followed by the ionization and fragmentation of the separated components in the mass spectrometer for detection and identification. eag.commeasurlabs.com

LC-MS/MS is particularly valuable for trace analysis in various matrices, including biological samples. eag.combioxpedia.com It offers high specificity and sensitivity, capable of detecting some compounds at sub-part-per-billion levels. eag.com The fragmentation patterns obtained in MS/MS analysis provide structural information, aiding in the characterization of complex organic molecules and their differentiation from compounds with similar masses. measurlabs.com While powerful, LC-MS/MS can have relatively low throughput, and data analysis for complex mixtures can be time-consuming. measurlabs.com

Hyphenated techniques like LC-MS/MS are utilized in pharmaceutical analysis for various purposes, including the identification of drug degradation products, the isolation and identification of low-level impurities, and the study of drug metabolism through the analysis of biofluids such as plasma or urine. ajpaonline.comhumanjournals.combioxpedia.com The improvements in these methods have significantly broadened their applications in the analysis of biomaterials. ajpaonline.comhumanjournals.comiipseries.org

Development and Validation of this compound Assay Methods for Biological Matrices (Non-Human)

The development and validation of analytical assay methods for quantifying compounds like this compound in biological matrices, particularly in non-human samples, are critical steps in research and preclinical studies. Biological matrices, such as blood, plasma, serum, urine, and tissues, present unique challenges due to their complex composition, which can interfere with analytical measurements. bioxpedia.comnih.govnih.govresearchgate.net

Assay development involves determining the targeted biology to measure, selecting the type of assay and detection method, and establishing experimental procedures. multispaninc.com Following development, validation is performed to ensure the reliability and functionality of the assay. multispaninc.com Validation of bioanalytical methods is essential to ensure reproducibility, precision, and robustness, meeting regulatory requirements for nonclinical use. nih.govcriver.com

For analysis in biological matrices, appropriate sample preparation techniques are necessary, often involving extraction methods and clean-up procedures to remove interfering substances. bioxpedia.com The specific methods required depend on the analyte of interest and the matrix. bioxpedia.com

Validation guidelines, such as those provided by the OIE for diagnostic methods in animal health, outline principles for assessing assay performance characteristics like precision (repeatability and reproducibility), analytical sensitivity and specificity, and diagnostic sensitivity and specificity. woah.orgwoah.org These guidelines emphasize the importance of experimental design, sample selection, and the use of appropriate statistical methods for data analysis. woah.org

Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals also involve the validation of analytical methods for tissue samples. vichsec.org Key validation criteria in such studies include accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and selectivity. vichsec.org Stability studies are also crucial to determine appropriate storage conditions and the length of time samples can be stored prior to analysis. vichsec.org

In some cases, particularly when working with rare or limited volume matrices, such as non-human primate biological fluids, strategies for assay qualification or validation may need to be streamlined. nih.govnih.gov Regulatory authorities may permit the use of surrogate matrices for analytical method validation when the target matrix is difficult to obtain, provided the surrogate is scientifically justified. nih.gov

Quality Control and Reference Standard Development for this compound

Quality control (QC) procedures and the development of reference standards are fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements for compounds like this compound. imos.org.aucumulusquality.comtestcoo.comamtivo.com Quality control is a reactive process that involves checking for errors and defects in a product or process after it has been made to ensure it meets quality standards. amtivo.com Quality assurance (QA), in contrast, is a proactive process focused on preventing issues by focusing on the process itself. amtivo.com Both are integral parts of a quality management system. amtivo.com

Reference standards are highly characterized materials with established property values that are essential for method validation, calibration, and quality control in analytical measurements. veeprho.comdemarcheiso17025.comeuropean-accreditation.orggmp-compliance.org They serve as the basis for quantitative and qualitative testing. veeprho.com Different types of reference materials exist, including pure substances characterized for chemical purity, standard solutions, and matrix reference materials. demarcheiso17025.comeuropean-accreditation.org

The quality and purity of reference standards are critical for obtaining scientifically valid results. veeprho.com Guidelines for the preparation and characterization of reference materials are provided by organizations such as ISO. demarcheiso17025.comeuropean-accreditation.orggmp-compliance.org For pharmaceutical substances, reference standards are used to determine identity, purity, quality, and potency. veeprho.com Characterization of reference standards can involve various analytical techniques, including spectroscopic methods like NMR and mass spectrometry. almacgroup.com

Quality control procedures ensure that analytical methods consistently produce results that meet defined quality standards. cumulusquality.com This involves setting clear, achievable, and measurable quality standards based on requirements and guidelines. cumulusquality.com ISO 2859, for instance, provides procedures for acceptance sampling in quality control based on inspection by attributes. testcoo.com Effective QC procedures are documented, understood by the team, and verified as being followed. cumulusquality.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Iosulamide

Identification of Key Structural Moieties Governing Iosulamide’s Functional Properties

The identification of key structural moieties governing a compound's functional properties is a core aspect of SAR studies. For this compound, this would involve systematically analyzing its chemical structure to pinpoint which atoms or groups of atoms are crucial for its activity as a contrast medium. SAR analysis aims to discern the structural features or side groups that directly lead to the desired activity nih.govchembase.cnuni.lu. By comparing the structure of this compound with those of related compounds, such as its analogue metrizoate wikipedia.org, researchers would hypothesize which parts of the molecule are essential for properties like solubility, interaction with biological environments, and radiopacity.

Impact of Substituent Modifications on this compound’s Molecular Behavior

Investigating the impact of substituent modifications is a direct extension of identifying key structural moieties in SAR studies. Once potential key regions of the this compound molecule are identified, systematic modifications of substituents in these regions would be explored. This involves changing the type, size, electronic properties, or lipophilicity of chemical groups attached to the core structure of this compound.

The goal is to understand how these specific changes influence the compound's molecular behavior, including its physical properties (e.g., solubility, stability) and its interactions within a biological context. For instance, altering substituents could affect how this compound is distributed in the body, how it interacts with proteins or membranes, or its rate of excretion. SAR studies in this context would involve synthesizing a series of this compound derivatives with planned substituent variations and then evaluating their relevant properties. By correlating the changes in structure with the observed changes in behavior, researchers can refine their understanding of the SAR and guide the design of compounds with improved characteristics. This approach allows for rational modification to potentially enhance the potency or adjust the effect of a bioactive compound chembase.cnuni.lu.

Computational Approaches to this compound SAR/QSAR Modeling

Computational approaches play a significant role in modern SAR and QSAR studies, allowing for the analysis of large datasets and the prediction of properties without the need for extensive experimental work nih.govchembase.cnuni.lu. For this compound, computational methods could be employed to build QSAR models that quantitatively relate its structural features to its functional properties.

QSAR modeling involves representing the chemical structure of this compound and its analogues using numerical descriptors. These descriptors can capture various aspects of the molecule, such as its size, shape, electronic properties, and lipophilicity. Statistical methods are then used to build a mathematical model that correlates these descriptors with the measured activity or property. This model can take various forms, including linear or non-linear equations. Computational approaches can also involve three-dimensional (3D) aspects of the molecular structure and its interaction fields chembase.cnuni.lu.

The steps typically involved in QSAR model construction include selecting a dataset of compounds with known structures and activities, calculating molecular descriptors, selecting relevant variables, building the statistical model, and validating its predictive power.

Predictive Models for this compound Analogue Activity

A key application of computational QSAR approaches is the development of predictive models for the activity of this compound analogues nih.gov. Once a robust QSAR model is built and validated using a set of known compounds, it can be used to predict the activity of new, untested this compound derivatives solely based on their chemical structure.

These predictive models can significantly expedite the process of identifying promising new compounds by computationally screening large libraries of potential this compound analogues. Instead of synthesizing and testing every possible derivative, researchers can use the QSAR model to prioritize compounds that are predicted to have desirable properties. Different types of QSAR models exist, including 1D, 2D, 3D, and even higher-dimensional approaches, which incorporate increasing levels of structural information and conformational flexibility chembase.cnuni.lu. The choice of model depends on the nature of the data and the property being predicted.

Cheminformatics in this compound Derivative Design

Cheminformatics plays a crucial role in supporting SAR/QSAR studies and the rational design of new this compound derivatives. Cheminformatics tools and techniques are used to manage, analyze, and visualize chemical data, including molecular structures and associated properties or activities.

In the context of this compound derivative design, cheminformatics can be used for tasks such as:

Database Management: Organizing and searching databases of existing this compound analogues and related compounds, along with their experimental data.

Molecular Descriptor Calculation: Computing a wide range of molecular descriptors that capture different aspects of the chemical structure for QSAR modeling.

Similarity Searching: Identifying compounds that are structurally similar to this compound, which may have similar properties (based on the similarity principle).

Virtual Screening: Using QSAR models or other computational methods to screen virtual libraries of designed this compound derivatives and predict their potential activity.

Visualization: Creating visual representations of molecular structures, properties, and SAR/QSAR relationships to aid in understanding and communication.

Cheminformatics provides the computational infrastructure and analytical tools necessary to effectively apply SAR and QSAR methodologies to the design and optimization of this compound derivatives, facilitating a more targeted and efficient approach to discovering compounds with desired characteristics.

Molecular Interaction Dynamics and Computational Studies of Iosulamide

Molecular Docking and Dynamics Simulations of Iosulamide-Biomolecule Interactions

Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to study the interactions between small molecules, such as this compound, and biological macromolecules like proteins and membranes. Molecular docking predicts the preferred binding orientation and affinity of a ligand to a receptor nih.govfrontiersin.org. MD simulations extend this by simulating the dynamic behavior of the molecular system over time, providing insights into the stability of the complex, conformational changes, and the binding process itself nih.govnih.govnih.gov. These methods can help researchers understand how a molecule like this compound might interact with potential biological targets or components of biological systems.

While general applications of molecular docking and dynamics simulations in studying protein-ligand interactions and membrane transport are well-established nih.govnih.govnih.govmdpi.com, specific detailed research findings on this compound using these methods were not prominently available in the provided search results. Therefore, the following subsections describe the general principles and potential applications of these techniques to this compound, rather than presenting specific data from this compound studies.

Protein-ligand binding dynamics can be investigated through MD simulations following initial molecular docking studies nih.govnih.gov. Molecular docking aims to predict the optimal binding poses of a ligand within a protein's binding site by evaluating various orientations and conformations nih.govfrontiersin.org. This provides a static picture of potential interactions. Subsequently, MD simulations introduce the element of time, allowing the simulation of the protein-ligand complex in a dynamic environment, typically including solvent and ions nih.govnih.gov. This enables the study of the stability of the docked complex, the strength of the interactions over time, and any conformational rearrangements that occur upon binding nih.gov. Techniques like calculating root-mean-square deviation (RMSD) are used to assess the stability of the protein-ligand complex during the simulation mdpi.com. Analyzing hydrogen bonds, hydrophobic interactions, and other molecular forces throughout the simulation provides a detailed understanding of the binding mechanism mdpi.com.

For this compound, applying these techniques would involve identifying potential target proteins and then using molecular docking to predict how this compound might bind to them. Subsequent MD simulations would then explore the dynamic stability of these predicted complexes and the nature of the interactions, offering insights into the potential biological effects or disposition of this compound.

Membrane permeation and transport simulations using computational methods, particularly molecular dynamics, are vital for understanding how molecules cross biological membranes mdpi.comnih.gov. Passive permeability, a key aspect for many molecules, occurs primarily through diffusion across the lipid bilayer mdpi.com. MD simulations can explicitly model the complex features of membranes and the interactions of a molecule with the lipid bilayer at an atomistic level mdpi.com.

Methods like calculating the potential of mean force (PMF) can describe the free energy profile of a molecule as it moves across a membrane, revealing energy barriers and favorable locations within the bilayer nih.gov. Permeant counting methods in unbiased simulations can also be used, although they are more suitable for highly permeable molecules mdpi.com.

Applying these simulations to this compound would involve setting up a simulation system containing a lipid bilayer and this compound molecules surrounded by solvent researchgate.net. MD simulations could then track the movement of this compound relative to the membrane, providing data on its partitioning into the membrane, diffusion within the bilayer, and translocation across it mdpi.comnih.gov. This information is crucial for predicting how this compound might be absorbed, distributed, or eliminated in a biological system. While the provided search results discuss these methods generally and their application to various molecules mdpi.comnih.govresearchgate.netmdpi.comed.ac.uk, specific simulation data for this compound's membrane permeation was not found.

Protein-Ligand Binding Dynamics of this compound

Quantum Chemical Calculations for this compound Properties and Reactivity

Quantum chemical calculations are powerful computational tools that use the principles of quantum mechanics to determine the electronic structure, properties, and reactivity of molecules jstar-research.commdpi.comaspbs.com. These calculations can provide detailed information about molecular geometries, charge distributions, molecular orbitals (such as HOMO and LUMO), and spectroscopic properties jstar-research.comresearchgate.net. Density Functional Theory (DFT) is a widely used quantum chemical method that allows for the calculation of various molecular properties and the examination of reaction pathways mdpi.comresearchgate.net.

Quantum chemical calculations can be used to predict the reactivity of specific sites within a molecule, understand the nature of chemical bonds, and calculate properties like acidity and basicity mdpi.com. These insights are fundamental to understanding how a molecule might behave in chemical reactions or interact with other molecules.

For this compound, quantum chemical calculations could be employed to determine its optimized 3D structure, analyze its electronic structure to understand charge distribution and potential sites for interaction, and calculate its reactivity indices jstar-research.comresearchgate.net. This information is valuable for predicting its chemical stability and potential reaction pathways. While the search results highlight the capabilities of quantum chemical methods jstar-research.commdpi.comaspbs.comresearchgate.net, specific quantum chemical studies focused solely on this compound were not found.

Computational Modeling of this compound Aggregation and Self-Assembly

Computational modeling techniques are increasingly used to study the aggregation and self-assembly behavior of molecules nih.govnih.govchemrxiv.orgmdpi.comfrontiersin.org. Self-assembly is a process where molecules spontaneously organize into ordered structures nih.gov. Understanding this behavior is important, particularly for molecules that might form aggregates in solution or interact with other molecules to form larger structures nih.govnih.gov.

Molecular dynamics simulations, including coarse-grained models, can be used to observe the self-assembly process over longer timescales and larger system sizes than atomistic simulations mdpi.com. These simulations can provide insights into the mechanisms of aggregation, the types of structures formed (e.g., micelles, fibers), and the factors influencing self-assembly nih.govmdpi.comfrontiersin.org. Computational models can also be developed to predict the aggregation propensity of molecules nih.govmdpi.com.

Applying computational modeling to this compound's aggregation and self-assembly would involve simulating multiple this compound molecules in a solvent environment to observe if and how they interact and organize nih.govmdpi.com. This could help predict if this compound has a tendency to aggregate under certain conditions, which is relevant for understanding its behavior in solution or in complex biological environments. While the provided search results discuss computational modeling of self-assembly for various systems, including peptides and drug delivery systems nih.govnih.govchemrxiv.orgmdpi.comfrontiersin.org, specific studies on the aggregation or self-assembly of this compound were not found.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming various fields of scientific research, including chemistry and drug discovery cmu.edulamarr-institute.orgarxiv.orgapple.com. In molecular research, AI and ML algorithms can be applied to analyze large datasets, predict molecular properties, identify potential drug candidates, and optimize experimental designs cmu.edu.

Machine learning models can be trained on existing data to predict properties like binding affinity, permeability, or toxicity for new molecules mdpi.commdpi.comcmu.edu. These models can accelerate the screening of large libraries of compounds and prioritize those with desirable characteristics mdpi.com. AI can also be used to analyze complex simulation data, extracting meaningful patterns and insights that might not be immediately apparent through traditional analysis methods.

Emerging Research Avenues and Future Directions for Iosulamide

Exploration of Iosulamide as a Research Tool in Non-Clinical Biological Investigations

This compound has demonstrated utility in non-clinical biological investigations, particularly in animal studies. Research has shown its effectiveness as an intravenous cholangiocholecystographic medium in animal models such as cats and monkeys. nih.gov These studies indicated that this compound provided clear visualization, with speed and degree of opacification comparable to iodipamide (B1672019) at equimolar doses. nih.gov Furthermore, investigations into biliary and urinary excretion patterns in these models revealed that this compound is rapidly excreted compared to iodipamide, while maintaining comparable concentrations in bile. nih.gov A more efficient blood-to-bile clearance rate and a shorter blood half-life for this compound may contribute to lower circulating blood levels and rapid total excretion. nih.gov Its use in such studies highlights its potential as a tool for visualizing and assessing biological processes in non-clinical settings.

Development of Novel this compound-Based Probes for Preclinical Imaging Research

The development of novel probes is a significant area in preclinical imaging research, enabling the non-invasive visualization of biological events in living systems. Molecular imaging probes are valuable tools for screening in preclinical drug discovery, therapeutic assessment, and validation of disease biomarkers. nih.gov While this compound has been mentioned in the context of imaging, one source suggests it enhances the signal rather than acting purely as a traditional imaging probe. googleapis.com Preclinical imaging research utilizes various modalities, including MRI, PET, SPECT, and optical imaging, often employing different types of probes such as gadolinium-based or iron-based agents for MRI. nih.govbiopal.com The potential for developing novel this compound-based probes for preclinical imaging applications would likely leverage its chemical structure and properties to target specific biological processes or tissues, building upon its known utility as a contrast agent in animal studies. However, specific detailed research findings on the development of novel this compound-based probes within the provided search results are limited.

Environmental Fate and Degradation Studies of this compound

Understanding the environmental fate and degradation of chemical compounds is crucial for assessing their potential environmental impact. Environmental fate studies investigate how substances are distributed, transformed, and degraded in various environmental compartments such as soil, water, and air. battelle.orgitrcweb.org These studies often involve tracking the compound and its degradation products using methods that can include radiolabeled or non-radiolabeled substances. battelle.org Key aspects examined include distribution, transformation pathways, and the rate of degradation, which can be influenced by factors such as the presence of microorganisms and environmental conditions like oxygen availability. battelle.orgitrcweb.orgnih.gov While the principles and methods for environmental fate and degradation studies are well-established for various compounds, specific research detailing the environmental fate and degradation of this compound was not found within the scope of the provided search results.

Advanced Preclinical Models for this compound Research Beyond Standard Animal Systems

The field of preclinical research is increasingly moving beyond traditional animal models to more advanced systems that better replicate human biology. pharmafeatures.comcrownbio.commedicilon.com These advanced models include three-dimensional (3D) in vitro models, organoids, and patient-derived xenografts (PDX). pharmafeatures.comcrownbio.com Such models aim to improve the predictive accuracy of preclinical studies and provide new platforms for drug discovery and understanding complex disease mechanisms. pharmafeatures.com They can incorporate disease-specific mutations and molecular alterations, bridging the gap between in vitro findings and in vivo validation. pharmafeatures.com Advanced imaging techniques, such as PET/MRI, can be integrated with these models to track real-time biomarker activity. crownbio.com While these advanced preclinical models offer significant advantages for research, specific studies detailing the use of this compound within these systems were not identified in the provided search results.

Q & A

Q. How to address variability in this compound’s stability profiles across different pH conditions?

- Methodological Answer : Conduct accelerated stability studies using design-of-experiments (DOE) to model degradation kinetics. Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Use multivariate regression to identify critical degradation factors (e.g., pH, temperature interactions) .

Q. What statistical approaches reconcile discrepancies in this compound’s bioactivity data between academic labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.